4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.
Cyclization to Form the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂,
Actividad Biológica
4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, also known by its CAS number 1354704-94-1, is a compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry where they serve as potential therapeutic agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2, with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure with a carboxylic acid functional group and a dimethylphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate heterocycles and aromatic aldehydes. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : Starting from 5-aminopyrazole and an appropriate carbonyl compound.
- Cyclization : The intermediate undergoes cyclization to form the fused pyrazolo-pyridine structure.
- Functionalization : Introduction of the dimethylphenyl group and carboxylic acid via electrophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer cell proliferation. A study demonstrated that such compounds could selectively inhibit tropomyosin receptor kinases (TRKs), which play critical roles in tumor growth and metastasis .
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. It has shown promising activity against glycogen synthase kinase 3 (GSK3), which is implicated in numerous cellular processes including metabolism and cell cycle regulation. The inhibition potency was observed in low nanomolar ranges, indicating its potential for therapeutic applications .
Antiparasitic Activity
Additionally, studies have reported antiparasitic effects against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with similar structures demonstrated EC50 values below 1 μM against bloodstream forms of the parasite while maintaining selectivity over human cells .
Case Studies
A notable case study involved the testing of various derivatives based on the pyrazolo[3,4-b]pyridine scaffold for their biological efficacy. The results showed that modifications at specific positions on the phenyl ring significantly enhanced biological activity:
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
Compound A | <1 | >60 |
Compound B | <3 | >19 |
Compound C | <5 | >12 |
These findings suggest that structural modifications can lead to improved potency and selectivity against target enzymes .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases involved in signal transduction pathways. By blocking these pathways, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-5-11(8-10(9)2)12-6-7-17-15-13(12)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHRNPAPNHOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.